molecular formula C18H16FNO B2956255 2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole CAS No. 478245-40-8

2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole

Cat. No.: B2956255
CAS No.: 478245-40-8
M. Wt: 281.33
InChI Key: WWAMWGXHALXYRA-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds. This compound is characterized by the presence of a pyrrole ring substituted with fluorophenyl, methoxyphenyl, and methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base, which is then cyclized with methyl acetoacetate under acidic conditions to yield the desired pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the fluorophenyl group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially under the influence of strong acids or bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Strong acids like sulfuric acid or bases like sodium hydroxide.

Major Products Formed

    Oxidation: Pyrrole oxides.

    Reduction: Reduced fluorophenyl derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole
  • 2-(4-bromophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole
  • 2-(4-iodophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole

Uniqueness

2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-pyrrole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. This makes it particularly valuable in applications where specific electronic characteristics are desired.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-methylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO/c1-13-3-12-18(14-4-6-15(19)7-5-14)20(13)16-8-10-17(21-2)11-9-16/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAMWGXHALXYRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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